molecular formula C27H24F2N4O3S B2897920 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-69-7

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2897920
CAS No.: 1115323-69-7
M. Wt: 522.57
InChI Key: MTYQBHYNBUWSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including an amine group, a thioether group, a quinazolinone group, and a benzamide group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The difluorophenyl group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amine, thioether, and quinazolinone groups. These groups are often reactive in nature and could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s overall polarity .

Scientific Research Applications

Synthesis and Alkylation Studies

Studies on quinazoline chemistry have explored the synthesis and alkylation of various quinazoline derivatives. For instance, the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines has been achieved through reactions involving carbinols and nitriles, leading to the formation of related amides upon hydrolysis (Gromachevskaya et al., 2017).

Palladium-Catalyzed Domino Reactions

The palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols is a novel method for synthesizing 4-phenylquinazolinones. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation, important steps in generating quinazoline compounds (Hikawa et al., 2012).

Ionic Liquid as Promoting Medium

A glycerol-based ionic liquid with a boron core has been utilized as a highly efficient and reusable medium for synthesizing quinazolinones. This method is environmentally benign and applicable to a broad range of substrates including aldehydes and ketones (Safaei et al., 2013).

Synthesis of Thioxoquinazolinone Derivatives

Research has been conducted on the synthesis of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their potential in antimicrobial and anticonvulsant activities. This synthesis involves a Mannich reaction with secondary amines in the presence of formaldehyde (Rajasekaran et al., 2013).

Electrospray Mass Spectrometry in Glycan Analysis

In mass spectrometry, derivatives of N-linked glycans have been prepared using aminobenzamides. These derivatives, including 2-aminobenzamide, have been utilized in electrospray and collision-induced dissociation (CID) fragmentation spectra analysis (Harvey, 2000).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or in other areas of chemical research .

Properties

IUPAC Name

4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3S/c1-2-13-30-25(35)18-9-7-17(8-10-18)15-33-26(36)20-5-3-4-6-22(20)32-27(33)37-16-24(34)31-23-12-11-19(28)14-21(23)29/h3-12,14H,2,13,15-16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYQBHYNBUWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.